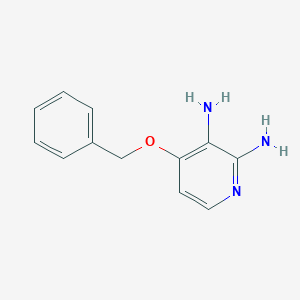

2,3-Diamino-4-benzyloxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3O |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

4-phenylmethoxypyridine-2,3-diamine |

InChI |

InChI=1S/C12H13N3O/c13-11-10(6-7-15-12(11)14)16-8-9-4-2-1-3-5-9/h1-7H,8,13H2,(H2,14,15) |

InChI Key |

OCWCNRPKEWMYMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)N)N |

Origin of Product |

United States |

Significance of Pyridine Derivatives in Contemporary Chemical Research

Pyridine (B92270) derivatives represent one of the most significant and ubiquitous classes of heterocyclic compounds in chemical research. nih.govbldpharm.com Their importance stems from a unique combination of properties, including their aromaticity, the presence of a lone pair of electrons on the nitrogen atom, and their structural similarity to benzene (B151609). This six-membered heteroaromatic ring is a fundamental building block found in numerous natural products, such as vitamins like niacin and pyridoxine, and alkaloids. nih.gov

The versatility of the pyridine scaffold allows for its application in diverse fields. In medicinal chemistry, pyridine derivatives exhibit a remarkable breadth of biological and pharmacological activities. sigmaaldrich.com They have been investigated and developed as antifungal, antibacterial, antiviral, anticancer, anti-inflammatory, and analgesic agents. nih.govorgsyn.org The pyridine ring's ability to engage in hydrogen bonding and coordinate with metal ions makes it a key pharmacophore in drug design, often improving the solubility and bioavailability of potential therapeutic agents. nih.govnih.gov

Beyond medicine, pyridine and its derivatives are crucial in materials science and catalysis. They serve as important ligands in organometallic chemistry, where they can stabilize metal centers in various oxidation states, and are used in the development of functional materials like conducting polymers and chemosensors. bldpharm.comnih.govdtic.mil The continuous development of new synthetic methodologies to create functionalized pyridines underscores their sustained importance in organic chemistry. nih.govbldpharm.com

Contextualization of Aminopyridine Scaffolds in Heterocyclic Chemistry

The introduction of amino groups onto the pyridine (B92270) ring creates the aminopyridine scaffold, a structural motif of particular interest in synthetic and medicinal chemistry. ambeed.com Aminopyridines are broadly classified as monoamino or diamino derivatives of pyridine and are recognized as essential heterocycles. ambeed.com Their unique structural properties allow them to interact with a wide range of enzymes and receptors, leading to diverse pharmacological effects. ambeed.com For instance, they are known to function by blocking voltage-gated potassium channels. ambeed.com

The synthesis of aminopyridines can be achieved through various methods, including the amination of halopyridines, often facilitated by transition metal catalysis such as the Buchwald-Hartwig amination. rvrlabs.comsigmaaldrich.com Other routes involve the reduction of nitropyridines or the direct amination of the pyridine ring. orgsyn.org The 2,3-diaminopyridine (B105623) substructure, specifically, is a valuable precursor for the synthesis of more complex heterocyclic systems like imidazo[4,5-b]pyridines (isosteres of purines), which exhibit a wide spectrum of biological activities, including potential anti-malarial and anti-trypanosomal properties. bldpharm.com The reactivity of the adjacent amino groups allows for cyclocondensation reactions with various electrophiles to construct fused ring systems. bldpharm.comsigmaaldrich.com

Aminopyridines also serve as effective chelating ligands in inorganic and organometallic chemistry, capable of forming stable complexes with various metals. sigmaaldrich.com These complexes have found applications in catalysis, such as in the hydroamination of alkenes.

Overview of Research Trajectories for Benzyloxypyridine Systems

Strategies for Pyridine Ring System Construction

The de novo synthesis of the pyridine ring provides a powerful approach to access a wide range of substitution patterns that may not be achievable through the functionalization of a pre-existing pyridine core.

Classical Heterocyclic Synthesis Approaches

Classical methods for pyridine synthesis often involve the condensation of carbonyl compounds with a nitrogen source. While not directly yielding this compound in a single step, these methods provide the foundational chemistry for constructing substituted pyridine rings that can be further elaborated. For instance, the Hantzsch pyridine synthesis, a multi-component reaction, typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). orgsyn.org This reaction initially produces a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. orgsyn.org While the classical Hantzsch synthesis is limited in scope, modern variations have expanded its utility.

Multicomponent Reaction Protocols for Pyridine Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules from simple starting materials in a single operation. patsnap.comnih.gov These reactions are particularly well-suited for the construction of diverse libraries of substituted pyridines.

Several MCRs have been developed for the synthesis of polysubstituted pyridines, some of which incorporate amino and alkoxy functionalities. For example, a one-pot, three-component reaction of an aldehyde, malononitrile (B47326), and an alcohol in the presence of a base like potassium carbonate can yield 6-alkoxy-2-amino-3,5-dicyanopyridines. researchgate.net While this specific example does not directly produce the target 2,3-diamino-4-benzyloxy substitution pattern, it highlights the potential of MCRs to incorporate both amino and alkoxy groups in a single synthetic step.

Another notable MCR involves the reaction of salicylaldehydes, malononitrile dimer, and malonic acid in DMSO to produce 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids. patsnap.com Although this leads to a more complex fused ring system, it demonstrates the feasibility of constructing diaminopyridine moieties through multicomponent strategies.

| Reaction Type | Components | Resulting Pyridine Core | Key Features |

|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (oxidized to pyridine) | Classical method, well-established. orgsyn.org |

| Four-Component Reaction | Aldehyde, Malononitrile, Alcohol, Base (e.g., K2CO3) | 6-Alkoxy-2-amino-3,5-dicyanopyridine | One-pot synthesis of amino- and alkoxy-substituted pyridines. researchgate.net |

| Three-Component Reaction | Salicylaldehyde, Malononitrile dimer, Malonic acid | 2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridine | Formation of a fused diaminopyridine system. patsnap.com |

Regioselective Functionalization: Introduction of Amino and Benzyloxy Moieties

The synthesis of this compound often relies on the stepwise and regioselective functionalization of a pre-formed pyridine ring or a suitable precursor.

Amination Techniques for Pyridine Nuclei

The introduction of amino groups onto the pyridine ring can be achieved through various methods. Direct amination of pyridines can be challenging, but nucleophilic substitution of a suitable leaving group, such as a halogen, is a common strategy. For instance, the amination of 2-chloropyridine (B119429) derivatives with amines can be facilitated by high temperatures or transition metal catalysis. researchgate.net

A particularly relevant approach for the synthesis of 2,3-diaminopyridines is the reduction of a corresponding nitro-substituted aminopyridine. For example, 2,3-diaminopyridine can be prepared from 2-aminopyridine through a sequence of bromination, nitration, and subsequent reduction of the nitro group. orgsyn.org The nitration of 2-aminopyridine typically yields a mixture of isomers, with the 5-nitro and 3-nitro derivatives being prominent. orgsyn.org

Etherification Strategies for Benzyloxy Group Incorporation

The benzyloxy group is typically introduced via a Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing 4-benzyloxypyridine derivatives, this would involve the deprotonation of a 4-hydroxypyridine to form the corresponding pyridinoxide, followed by reaction with benzyl (B1604629) bromide. This reaction is generally efficient and widely used for the preparation of benzyl ethers. wikipedia.orgmasterorganicchemistry.com

A regioselective benzylation of 2,4-dihydroxybenzaldehyde (B120756) has been achieved using potassium fluoride (B91410) and benzyl chloride in acetonitrile, suggesting that similar strategies could be adapted for dihydroxypyridines. google.com

Sequential Synthesis from Precursors (e.g., 2-amino-3-benzyloxypyridine or 2,3-diaminopyridine)

A plausible and commonly employed strategy for the synthesis of this compound involves a multi-step sequence starting from a readily available pyridine derivative.

One potential route starts with 2-amino-4-chloropyridine. The chloro group at the 4-position can be displaced by a benzyloxy group through reaction with benzyl alcohol in the presence of a base. The resulting 2-amino-4-benzyloxypyridine can then be nitrated at the 3-position, followed by reduction of the nitro group to afford the target this compound.

Alternatively, a route analogous to the synthesis of 2,3-diamino-6-methoxypyridine (B1587572) could be envisioned. google.com This would begin with the methoxylation of 2-amino-6-chloro-3-nitropyridine. By analogy, one could start with a suitable 4-substituted pyridine, introduce the benzyloxy group, and then proceed with the nitration and reduction steps. For instance, starting from 4-hydroxypyridine, one could first perform a Williamson ether synthesis with benzyl bromide to obtain 4-benzyloxypyridine. This could then be nitrated, followed by the introduction of an amino group at the 2-position and subsequent reduction of the nitro group at the 3-position.

A synthesis of 3,4-diaminopyridine (B372788) has been reported starting from 4-methoxypyridine, which undergoes nitration to 4-methoxy-3-nitropyridine, followed by amination to 4-amino-3-nitropyridine, and finally hydrogenation to the diamine. google.com A similar pathway substituting benzyl alcohol for methanol (B129727) could potentially yield the desired product.

| Step | Starting Material | Reaction | Intermediate/Product | Key Considerations |

|---|---|---|---|---|

| 1 | 4-Hydroxypyridine | Williamson Ether Synthesis (Benzyl bromide, Base) | 4-Benzyloxypyridine | Efficient and common method for ether formation. wikipedia.orgmasterorganicchemistry.com |

| 2 | 4-Benzyloxypyridine | Nitration (e.g., HNO3/H2SO4) | 4-Benzyloxy-3-nitropyridine | Regioselectivity of nitration needs to be controlled. |

| 3 | 4-Benzyloxy-3-nitropyridine | Amination (e.g., nucleophilic aromatic substitution) | 2-Amino-4-benzyloxy-3-nitropyridine | Requires activation for nucleophilic substitution. |

| 4 | 2-Amino-4-benzyloxy-3-nitropyridine | Reduction (e.g., H2/Pd-C) | This compound | Standard reduction of a nitro group. orgsyn.org |

Advanced Synthetic Transformations and Derivatization

The presence of vicinal amino groups on the electron-deficient pyridine ring makes 2,3-diaminopyridine systems versatile precursors for advanced chemical transformations. These reactions enable the construction of elaborate molecular architectures for various research applications.

The condensation reaction between the primary amino groups of a diaminopyridine and a carbonyl compound, such as an aldehyde or ketone, is a fundamental method for synthesizing Schiff bases (imines). mostwiedzy.ploiccpress.com This reaction typically proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to generate the characteristic C=N double bond of the imine. jocpr.com The reaction can be catalyzed by acid and is often performed by refluxing the reactants in an alcoholic solvent like methanol or ethanol. mostwiedzy.ploiccpress.com

The reactivity of the two amino groups in 2,3-diaminopyridine can be controlled to produce either mono- or bis-condensed Schiff bases. For instance, reacting 2,3-diaminopyridine with an aldehyde in a 1:1 molar ratio can favor the formation of a mono-Schiff base, while a 1:2 ratio can lead to the bis-condensed product. asianpubs.org Research has shown that the condensation can be regioselective, with the 3-amino group exhibiting different reactivity compared to the 2-amino group. Under mild acidic conditions using a catalytic amount of glacial acetic acid in methanol, substituted benzaldehydes react regioselectively with the 3-amino group of 2,3-diamino-5-bromopyridine. arkat-usa.org

Detailed studies have explored the synthesis of various Schiff bases from 2,3-diaminopyridine, as summarized in the table below.

| Diaminopyridine Precursor | Carbonyl Compound | Reaction Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2,3-Diaminopyridine | Pyridoxal (B1214274) hydrochloride (2 equiv.) | Methanol, reflux, 6 hours | Bis-condensed Schiff base | 68% | oiccpress.com |

| 2,3-Diamino-5-bromopyridine | Substituted Benzaldehydes (e.g., 3,4-dihydroxybenzaldehyde) | Methanol, catalytic acetic acid | Regioselective mono-Schiff base (at 3-amino position) | Not specified | arkat-usa.orgresearchgate.net |

| 2,3-Diaminopyridine | o-Vanillin then Salicylaldehyde | Equimolar reactions | Mixed bis-condensed Schiff base | Not specified | asianpubs.org |

| 2,3-Diaminopyridine | 2,3-Dihydroxybenzaldehyde | 1:2 molar ratio | Bis-condensed Schiff base | Not specified | asianpubs.org |

Schiff bases derived from diaminopyridines are excellent ligands for forming coordination complexes with a wide array of metal ions. mostwiedzy.pl The imine nitrogen and other donor atoms (such as phenolic oxygens or the pyridine nitrogen) can chelate to a central metal ion, creating stable, often colorful, metal complexes. These complexes have garnered significant interest in fields ranging from catalysis to materials science.

The synthesis of these complexes is typically straightforward, involving the reaction of the Schiff base ligand with a metal salt (e.g., chloride or acetate salts) in a suitable solvent like methanol or ethanol. oiccpress.comnih.gov The resulting complexes can exhibit various geometries, such as tetrahedral or octahedral, depending on the metal ion and the ligand structure. oiccpress.comajol.info

For example, a tetradentate Schiff base synthesized from 2,3-diaminopyridine and pyridoxal was used to prepare copper(II) and nickel(II) complexes. oiccpress.com In these instances, the dianionic form of the ligand coordinates with the metal ions through two azomethine nitrogens and two phenolate (B1203915) oxygens, resulting in complexes with a tetrahedral geometry. oiccpress.com Similarly, Schiff bases of 2,3-diaminopyridine have been used to create complexes with Cu(II), Fe(III), Ni(II), and Zn(II). asianpubs.orgnih.gov

| Schiff Base Ligand Precursors | Metal Salt | Solvent | Resulting Complex | Proposed Geometry | Reference |

|---|---|---|---|---|---|

| 2,3-Diaminopyridine, Pyridoxal | CuCl₂·5H₂O | Methanol/1,4-Dioxane | [CuL] | Tetrahedral | oiccpress.com |

| 2,3-Diaminopyridine, Pyridoxal | NiCl₂·6H₂O | Methanol/1,4-Dioxane | [NiL] | Tetrahedral | oiccpress.com |

| 2,3-Diaminopyridine, o-Vanillin, Salicylaldehyde | Cu(II), Fe(III), Ni(II), Zn(II) salts | Not specified | Various metal complexes | Not specified | asianpubs.org |

| 2,6-Diaminopyridine, 2-Hydroxynaphthaldehyde | Co(II), Ni(II), Cu(II), Zn(II) chlorides | Not specified | [ML]Cl₂ | Tetrahedral/Octahedral | ajol.info |

The 2,3-diaminopyridine core is a valuable starting point for the synthesis of diverse heterocyclic analogues for research, particularly in medicinal chemistry. The adjacent amino groups can participate in cyclization reactions to form fused ring systems.

One prominent example is the synthesis of 4-azabenzimidazoles (imidazo[4,5-b]pyridines). These compounds can be efficiently prepared by reacting 2,3-diaminopyridine precursors with various substituted benzaldehydes. arkat-usa.orgresearchgate.net One method involves heating the reactants in nitrobenzene, which facilitates the condensation and subsequent oxidative cyclization to yield the 2-phenyl-4-azabenzimidazole core. researchgate.net These analogues have been synthesized to explore their potential as therapeutic agents, showing activity against parasitic protozoans like Plasmodium falciparum and Trypanosoma brucei. arkat-usa.orgresearchgate.net

In addition to cyclization, the amino groups can be selectively functionalized to produce other analogues. For example, the mono-Schiff bases formed regioselectively at the 3-position can be reduced using agents like sodium cyanoborohydride to yield the corresponding stable 2-amino-3-(benzylamino)pyridine analogues. arkat-usa.orgresearchgate.net This transformation from an imine to an amine moiety is a strategy used to probe structure-activity relationships in drug discovery programs. researchgate.net

| Starting Material | Reagent(s) | Key Transformation | Product Class | Research Purpose | Reference |

| 2,3-Diaminopyridine | Substituted benzaldehydes, Nitrobenzene (reflux) | Condensation and oxidative cyclization | 2-Phenyl-4-azabenzimidazoles | Anti-malarial, Anti-trypanosomal agents | arkat-usa.orgresearchgate.net |

| 2,3-Diamino-5-bromopyridine | Substituted benzaldehydes, catalytic acetic acid | Regioselective imine formation | 2-Amino-5-bromo-3-(benzylimino)pyridines | Intermediates for biological screening | arkat-usa.orgresearchgate.net |

| 2-Amino-5-bromo-3-(benzylimino)pyridine | Sodium cyanoborohydride | Imine reduction | 2-Amino-5-bromo-3-(benzylamino)pyridines | Structure-activity relationship studies | researchgate.net |

| 2,3-Diaminopyridine | Ibuprofen, Naproxen, or Etodolac; HCl | Cyclization | Imidazopyridine derivatives | Evaluation of antibacterial activity | researchgate.net |

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique fingerprint of the compound can be obtained.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the various functional groups within this compound. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds in the molecule.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands. The two amino groups (-NH₂) at the C2 and C3 positions would exhibit symmetric and asymmetric N-H stretching vibrations, typically appearing in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations associated with these aromatic amine groups would be observed in the 1250-1360 cm⁻¹ range.

The presence of the benzyloxy group is confirmed by several key signals. The C-O-C ether linkage produces a strong, characteristic asymmetric stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1040 cm⁻¹. The aromatic C-H stretching vibrations of both the pyridine and benzene (B151609) rings are expected in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations typically appear as a series of peaks between 1400 and 1600 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Aromatic Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch | Aromatic (Pyridine & Benzene) | 3000 - 3100 |

| C=C Stretch | Aromatic Ring | 1400 - 1600 |

| C-O-C Asymmetric Stretch | Aryl Ether | ~1250 |

| C-N Stretch | Aromatic Amine | 1250 - 1360 |

| C-O-C Symmetric Stretch | Aryl Ether | ~1040 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is dependent on its electronic environment. For this compound, distinct signals are expected for the protons on the pyridine ring, the benzyloxy group, and the amino groups.

The two protons on the pyridine ring (H-5 and H-6) would appear as doublets due to coupling with each other. The benzyloxy group would show a singlet for the two methylene (B1212753) (-CH₂-) protons and a multiplet for the five protons of the phenyl ring. The two amino groups (-NH₂) would likely appear as two separate broad singlets, whose chemical shifts can be sensitive to solvent and concentration. The integration of these signals, which is proportional to the number of protons, would confirm the count of each type of proton. organicchemistrydata.org

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Pyridine H-6 | ~7.5 | Doublet | 1H |

| Pyridine H-5 | ~6.5 | Doublet | 1H |

| -CH₂- | ~5.1 | Singlet | 2H |

| -NH₂ (C2) | 4.5 - 5.5 (broad) | Singlet | 2H |

| -NH₂ (C3) | 4.0 - 5.0 (broad) | Singlet | 2H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. udel.edu In a proton-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom gives a single peak. wikipedia.org For this compound, a total of 12 distinct signals are expected (5 for the pyridine ring and 7 for the benzyloxy group, assuming the phenyl carbons are distinct).

The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. udel.eduuoi.gr The carbon atom attached to the oxygen (C-4) would be significantly downfield. The carbons attached to the nitrogen atoms (C-2 and C-3) would also be deshielded. The carbons of the benzyl group would show characteristic shifts for the methylene carbon and the aromatic carbons of the phenyl ring.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-4 | 150 - 155 |

| Pyridine C-2 | 145 - 150 |

| Benzyl Phenyl C-ipso | 135 - 140 |

| Pyridine C-6 | 130 - 135 |

| Pyridine C-3 | 128 - 132 |

| Benzyl Phenyl C-ortho, C-meta, C-para | 120 - 130 |

| Pyridine C-5 | 105 - 110 |

| Benzyl -CH₂- | 65 - 75 |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. wikipedia.org These experiments correlate signals across two frequency axes, resolving ambiguities that may arise in 1D spectra. rsc.orgquizlet.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled. wikipedia.org For this compound, a COSY spectrum would show a cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. quizlet.com It would be used to definitively link each proton signal (e.g., H-5, H-6, -CH₂-) to its corresponding carbon signal (C-5, C-6, -CH₂-).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the benzylic -CH₂- protons to the pyridine C-4 carbon and the ipso-carbon of the phenyl ring, confirming the ether linkage. It would also show correlations between the pyridine protons and adjacent ring carbons, verifying the substitution pattern.

Electronic Spectroscopy for Photophysical Properties Investigation

Electronic spectroscopy, specifically UV-Visible absorption spectroscopy, investigates the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy ones (like the lowest unoccupied molecular orbital, LUMO). researchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic pyridine and benzene rings. The presence of the electron-donating amino groups and the benzyloxy group attached to the pyridine ring can cause a red shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. Studies on similar aminopyridine derivatives have shown that intramolecular charge transfer (ICT) can occur from the electron-rich amino and benzyloxy substituents to the electron-deficient pyridine ring upon photoexcitation. researchgate.netresearchgate.net This ICT character influences the molecule's photophysical properties, such as its fluorescence. researchgate.net The solvent environment can also significantly affect the position and intensity of the absorption bands. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. For aromatic compounds like this compound, this technique provides information about the electronic transitions between molecular orbitals. The absorption maxima (λmax) are influenced by the chromophores present—in this case, the substituted pyridine ring and the benzyl group. The presence of amino and benzyloxy groups would be expected to cause a bathochromic (red) shift compared to unsubstituted pyridine. While general principles apply, specific λmax values and molar absorptivity data for this compound are not documented in the searched literature. Studies on analogous compounds, such as 2-amino-3-benzyloxypyridine, show shifts in absorption based on solvent polarity, a behavior that would also be anticipated for the di-amino variant.

Fluorescence Spectroscopy and Quenching Phenomena Studies

Fluorescence spectroscopy is used to study the emission of light from a substance that has absorbed light. Many pyridine derivatives are known to be fluorescent. The fluorescence properties, including emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. For this compound, one would expect fluorescence influenced by the electron-donating amino groups and the benzyloxy substituent. Studies on related aminopyridines indicate that fluorescence intensity and wavelength can be significantly affected by solvent polarity and pH. However, specific experimental data on the fluorescence emission spectra or quenching studies for this compound are not available.

Photoionization Efficiency Spectroscopy

Photoionization efficiency (PIE) spectroscopy is a technique used to determine the energy required to ionize a molecule, providing insights into its electronic structure and bond energies. This method involves exposing a molecule to photons of varying energy and measuring the resulting ionization. There are no published photoionization efficiency spectroscopy studies specifically for this compound.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C12H13N3O), the expected molecular ion peak [M]+• would have a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for related structures include:

α-cleavage: Cleavage of the bond adjacent to the amino groups.

Ether Cleavage: Fission of the C-O bond of the benzyloxy group, which would likely lead to a prominent fragment from the loss of a benzyl radical (C7H7•) or a tropylium (B1234903) cation (m/z 91).

Loss of Small Molecules: Elimination of neutral molecules like NH3 or HCN from the pyridine ring.

While these fragmentation patterns are predictable based on general principles of mass spectrometry, specific mass spectra and detailed fragmentation analyses for this compound have not been published.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Single-crystal XRD provides precise bond lengths, bond angles, and crystallographic information such as the space group and unit cell dimensions. Powder XRD is used to identify the crystalline phases of a bulk sample. Although XRD has been used to characterize numerous pyridine derivatives and related heterocyclic compounds, no crystallographic data for this compound is present in the reviewed literature. Therefore, information regarding its crystal system, space group, and unit cell parameters is not available.

Thermogravimetric Analysis (TGA) for Thermal Behavior Studies

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to assess the thermal stability of a compound and study its decomposition profile. A TGA thermogram for this compound would reveal the temperatures at which it begins to decompose and the mass loss associated with each decomposition step. Such data is crucial for understanding the material's thermal limitations. However, no TGA studies for this compound have been reported.

Elemental Analysis for Compositional Verification

Elemental analysis is a standard procedure used to determine the weight percentage of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimental percentages are then compared to the theoretical values calculated from the molecular formula to verify the purity and composition of the synthesized compound. For this compound (C12H13N3O), the theoretical elemental composition would be:

Carbon (C): 66.96%

Hydrogen (H): 6.09%

Nitrogen (N): 19.52%

Oxygen (O): 7.43%

Other Advanced Spectroscopic Methods

While direct spectroscopic studies on this compound are not extensively documented in publicly available literature, its structural features—a substituted pyridine ring capable of coordinating to metal ions—allow for a detailed discussion of how advanced analytical techniques would be employed for its characterization, particularly when it forms metal complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgethz.ch It is particularly valuable for studying metal complexes and organic radicals, providing insights into the electronic structure and the environment of the paramagnetic center. wikipedia.orgnih.gov For a ligand like this compound, EPR would be instrumental in characterizing its complexes with paramagnetic metal ions (e.g., Cu(II), Mn(II), Co(II), Fe(III)).

The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it involves the transitions of electron spins in a magnetic field rather than nuclear spins. wikipedia.org The data obtained from EPR spectra, such as the g-factor and hyperfine coupling constants, reveal information about the identity of the metal ion, its oxidation state, the coordination geometry, and the nature of the ligand-metal bonding. researchgate.net

Research Findings from Analogous Pyridine Complexes: Studies on various pyridine-containing complexes demonstrate the utility of EPR. For instance, the EPR spectrum of a quintet pyridyl-2,6-dinitrene, a related pyridine derivative, was used to determine its zero-field splitting parameters with high accuracy, which in turn provided information on the molecule's structure. nih.gov In studies of Co(II) complexes with pyridine as an axial ligand, EPR spectra, in conjunction with simulations, have been used to determine g and hyperfine tensor components, offering a detailed picture of the metal's coordination environment. researchgate.net The technique is sensitive enough to detect changes in the coordination sphere, such as the oxygenation of cobalt porphyrins, which leads to significant shifts in the EPR signal. researchgate.net

When analyzing powder samples of copper(II) complexes with pyridine-based ligands, EPR spectra can reveal the symmetry of the metal's environment, showing patterns that range from axial to rhombic. mdpi.com Although a direct correlation between the EPR pattern and the solid-state geometry is not always straightforward, the data is crucial for supporting proposed structures. mdpi.com For example, an inverse axial EPR spectrum observed in a Cu(II) dinuclear complex suggested a {dz²}¹ electronic ground state for the metal centers. mdpi.com

The table below illustrates typical EPR parameters that could be determined for paramagnetic metal complexes of a ligand like this compound, based on data from analogous systems.

| Parameter | Description | Typical Information Derived |

| g-factor | A dimensionless quantity that characterizes the magnetic moment of the unpaired electron. | Helps identify the paramagnetic center and provides insight into the electronic environment and symmetry (isotropic, axial, rhombic). |

| Hyperfine Coupling (A) | Describes the interaction between the unpaired electron and nearby magnetic nuclei (e.g., the metal nucleus or ligand atoms like ¹⁴N). | Confirms the identity of the metal ion and its oxidation state; provides information on the degree of covalency in the metal-ligand bond. |

| Zero-Field Splitting (D and E) | Describes the splitting of spin states in the absence of an external magnetic field for systems with more than one unpaired electron (S > 1/2). | Provides detailed information about the symmetry and geometry of the coordination complex. nih.gov |

This table is illustrative and based on general principles of EPR spectroscopy as applied to metal complexes.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Metal Quantification

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful analytical technique used for the determination of the elemental composition of a wide variety of samples. nih.gov It is particularly effective for accurately quantifying the concentration of metals. google.com In the context of a coordination complex formed with this compound, ICP-OES would be the method of choice to determine the precise metal-to-ligand stoichiometry.

The technique works by introducing a sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000-10,000 K). nih.gov The intense heat excites the atoms of the elements within the sample, causing them to emit light at characteristic wavelengths. A spectrometer separates these wavelengths, and the intensity of the emitted light is directly proportional to the concentration of the element in the sample. google.com

Application in Metal Complex Analysis: To analyze a metal complex of this compound, the solid complex would first be digested using concentrated acids (e.g., nitric acid) to break it down and bring the metal ions into an aqueous solution. pcdn.co This solution is then diluted and introduced into the ICP-OES instrument. By comparing the emission intensity of the sample to that of calibration standards with known metal concentrations, a precise quantification of the metal content in the original complex can be achieved. pcdn.conih.gov

This quantitative data is crucial for confirming the empirical formula of a newly synthesized complex. For example, if a synthesis is expected to yield a 1:2 metal-to-ligand ratio, ICP-OES analysis provides the experimental evidence to support this structure by determining the weight percentage of the metal in the compound.

The performance of ICP-OES is characterized by several key parameters, including the limit of detection (LOD), precision, and accuracy, which are validated using certified reference materials (CRMs) or spike recovery tests. nih.govresearchgate.net Modern ICP-OES instruments can perform multi-element analysis simultaneously, offering a high-throughput and cost-effective solution for determining not only the primary metal in the complex but also any trace metal impurities. thermofisher.com

The following table summarizes the typical performance of ICP-OES for the quantification of various metals, demonstrating its suitability for the analysis of metal complexes.

| Performance Metric | Description | Typical Values for Metal Analysis |

| Limit of Detection (LOD) | The lowest concentration of an element that can be reliably detected. | Ranges from sub-ppb (µg/L) to low-ppm (mg/L) levels, e.g., 0.12–2.18 µg/L for various metals in wastewater. researchgate.net |

| Precision | The closeness of repeated measurements, often expressed as Relative Standard Deviation (%RSD). | Typically <5% RSD. researchgate.net A study on fertilizers reported a typical RSD of 0.2% for nitrogen. thermofisher.com |

| Accuracy | The closeness of a measured value to the true or certified value, often determined via recovery studies. | Recoveries for certified reference materials are generally in the range of 80-110%. nih.govresearchgate.net |

Data in this table is based on reported performance for ICP-OES in various matrices and is representative of the expected performance for analyzing digested metal-ligand complexes. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict molecular geometries, electronic distributions, and spectroscopic properties with a high degree of accuracy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its balance of accuracy and computational cost. For molecules like 2,3-Diamino-4-benzyloxypyridine, DFT is employed to investigate their electronic structure and reactivity. The B3LYP hybrid functional, combined with a basis set such as 6-31G(d,p), is a common choice for these calculations.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these frontier orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. nih.gov Furthermore, DFT calculations can determine various thermodynamic properties, providing a comprehensive profile of the molecule's stability and energy characteristics. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, helps in understanding charge delocalization and the nature of intramolecular interactions, such as hydrogen bonding. nih.gov

Table 1: Representative Data from DFT Calculations on Related Pyridine (B92270) Derivatives

| Parameter | Typical Calculated Value | Significance |

| HOMO Energy | ~ -5 to -6 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1 to -2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 3 to 5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 2 to 5 Debye | Measures molecular polarity |

Ab Initio and Semi-Empirical Methodologies (e.g., AM1)

While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, while computationally more demanding, can offer higher accuracy for smaller systems. For larger molecules or for preliminary investigations, semi-empirical methods like Austin Model 1 (AM1) provide a computationally less expensive alternative. researchgate.netresearchgate.net These methods are parameterized using experimental data to simplify the calculations. researchgate.net A study on the related compound 2-amino-3-benzyloxypyridine (B18056) utilized the AM1 method to analyze its spectral characteristics and interactions with β-cyclodextrin. researchgate.net Such studies can provide qualitative insights into molecular structure and interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and intermolecular interactions over time.

Conformational Analysis through Molecular Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov The presence of the benzyloxy group allows for rotational freedom, leading to various possible conformations. MD simulations track the atomic positions over time by solving Newton's equations of motion, providing a trajectory of the molecule's dynamic behavior. nih.gov Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed on MD trajectories to quantify conformational changes and atomic mobility, respectively. nih.govnih.gov

Table 2: Key Analyses in Molecular Dynamics Simulations

| Analysis Type | Information Gained |

| RMSD | Overall structural stability and conformational changes over time |

| RMSF | Flexibility of individual atoms or residues |

| Cluster Analysis | Identification of dominant and representative conformations |

| Hydrogen Bond Analysis | Dynamics of intramolecular and intermolecular hydrogen bonds |

Investigation of Intermolecular Interactions (e.g., Charge Transfer Phenomena, Noncovalent Interactions)

The amino and benzyloxy groups in this compound are capable of forming various intermolecular interactions, which are crucial for its behavior in condensed phases and biological systems. Computational methods are employed to study these noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

The study of charge-transfer phenomena is particularly relevant for molecules with electron-donating (amino groups) and electron-withdrawing or π-rich (benzyloxy and pyridine moieties) regions. researchgate.net Semi-empirical methods like AM1 have been used to characterize the self-assembly of aromatic systems driven by donor-acceptor interactions. researchgate.net These calculations can predict the geometry and binding energies of molecular complexes. researchgate.net The analysis of the molecular electrostatic potential (MESP) surface, often derived from DFT calculations, can visually identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack and the nature of intermolecular interactions. nih.gov

Mechanistic Insights from Computational Analysis

Computational analysis, particularly using methods like Density Functional Theory (DFT), is instrumental in exploring the potential chemical transformations of this compound. These studies can map out entire reaction landscapes, identify key intermediates and transition states, and provide a dynamic picture of the bonding changes that govern its reactivity.

While direct studies on this compound are pending, research on the related compound, 2-benzyloxypyridine, offers a foundational understanding of potential reaction pathways, especially for anionic rearrangements. researchgate.net Anionic rearrangements of benzyloxypyridines are of significant synthetic interest, and DFT calculations have been employed to elucidate their mechanisms. researchgate.net

For 2-benzyloxypyridine, a key reaction pathway involves a researchgate.netnih.gov-anionic rearrangement. This process is initiated by deprotonation at the benzylic carbon, followed by the migration of the pyridine ring. researchgate.netacs.org Computational studies indicate that the deprotonation step is generally fast, while the subsequent rearrangement is the rate-determining step of the reaction. researchgate.net The transition state for this rearrangement has been characterized as having an oxirane-like geometry, a structure that was previously only postulated. researchgate.net

In the case of this compound, the presence of two amino groups on the pyridine ring would be expected to significantly influence the energetics of this pathway. These electron-donating groups would increase the electron density of the pyridine ring, potentially affecting both the initial deprotonation and the subsequent migration. Further computational studies would be necessary to precisely characterize the transition states and intermediates for this specific substituted pyridine.

The dynamics of bond formation and cleavage are at the heart of any chemical transformation. For the anionic rearrangement of a molecule like this compound, the key events would be the cleavage of the benzyl (B1604629) C-O bond and the formation of a new C-C bond between the benzylic carbon and the C2 position of the pyridine ring.

Computational studies on related systems provide a framework for understanding these dynamics. In the rearrangement of 2-benzyloxypyridine, the process is conceived as an associative mechanism involving an addition/elimination sequence. researchgate.netacs.org This implies the formation of an intermediate where the benzylic carbanion attacks the pyridine ring before the C-O bond fully breaks.

The presence of the amino groups at the C2 and C3 positions in this compound would introduce additional electronic factors. The C2-amino group, in particular, is directly at the site of the potential new bond formation, which could sterically and electronically influence the approach of the benzylic carbanion. The dynamics of this process, including the precise timing of bond cleavage and formation, would require dedicated computational modeling, such as ab initio molecular dynamics (AIMD) simulations.

Investigations into the anionic rearrangement of 2-benzyloxypyridine derivatives have revealed that the mechanism is sensitive to the electronic nature of substituents on both the benzyl and pyridine rings. researchgate.net DFT calculations have shown that electron-donating groups on the benzene (B151609) ring lower the activation energy for the rearrangement, which is consistent with increased reaction yields observed experimentally. researchgate.net Conversely, electron-withdrawing groups on the benzene ring increase this activation energy. researchgate.net

Table 1: Influence of Substituents on the Anionic Rearrangement of Benzyloxypyridines (Based on Analogous Systems) This table is illustrative and based on general principles observed in related compounds, as direct data for this compound is not available.

| Substituent Position | Substituent Type | Predicted Effect on Activation Energy | Rationale |

|---|---|---|---|

| Benzene Ring | Electron-Donating | Decrease | Stabilizes the benzylic carbanion. researchgate.net |

| Benzene Ring | Electron-Withdrawing | Increase | Destabilizes the benzylic carbanion. researchgate.net |

| Pyridine Ring (e.g., Amino Groups) | Electron-Donating | Complex/Undetermined | Increases ring electron density, potentially affecting nucleophilic attack. |

Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies

Theoretical frameworks are essential for building predictive models that relate a molecule's structure to its biological activity. For a compound like this compound and its potential derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore development are two of the most powerful approaches.

QSAR modeling aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a predictive model. Various QSAR paradigms exist, ranging from 2D-QSAR to more complex 3D and 4D-QSAR methods. nih.gov

For derivatives of this compound, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. A 2D-QSAR model might use descriptors such as molecular weight, logP, and topological indices to correlate with activity. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide a more detailed picture by considering the 3D shape and electronic properties of the molecules. researchgate.net These models can generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrogen bonding capabilities are favorable or unfavorable for activity. rsc.org

Successful QSAR models have been developed for various substituted pyridines, including aminopyridine derivatives, to understand their activity as enzyme inhibitors or receptor antagonists. nih.govnih.gov These studies have demonstrated that descriptors related to steric, electrostatic, and hydrophobic fields are often crucial for predicting activity. nih.gov

Table 2: Common QSAR Paradigms and Their Applications

| QSAR Paradigm | Key Features | Typical Descriptors | Potential Application for Pyridine Derivatives |

|---|---|---|---|

| 2D-QSAR | Based on 2D structural representation. | Topological indices, constitutional descriptors, physicochemical properties. nih.gov | Rapid screening and identification of key structural features. rsc.org |

| 3D-QSAR (CoMFA/CoMSIA) | Requires 3D alignment of molecules. | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. researchgate.net | Detailed mapping of favorable and unfavorable interaction regions. rsc.org |

| G-QSAR | Group-based QSAR, considers contributions of different fragments. | Fragment-based descriptors. nih.gov | Understanding the impact of specific substituent groups on activity. nih.gov |

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. rsc.org These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large compound libraries in a process known as virtual screening, identifying potential new hits that possess the required features. nih.gov

For this compound, a pharmacophore model could be developed based on its structure if it is found to be a potent bioactive agent. The two amino groups and the pyridine nitrogen can act as hydrogen bond donors and acceptors, while the benzyl and pyridine rings represent aromatic and hydrophobic features. The ether oxygen can also act as a hydrogen bond acceptor.

Pharmacophore models have been successfully used to discover novel substituted pyridine inhibitors for various targets. nih.gov These models can be generated either from the structure of a known ligand (ligand-based) or from the 3D structure of the biological target's binding site (structure-based). rsc.org Combining pharmacophore modeling with molecular docking and other computational techniques can further refine the virtual screening process and increase the likelihood of identifying novel, potent, and selective compounds. dovepress.com

Supramolecular Chemistry Theory

Theoretical Treatment of Charge Transfer Complexes

Charge-transfer (CT) complexes are formed through the interaction of an electron-donating molecule with an electron-accepting molecule. rsc.orgacs.org The electronic properties of this compound, with its electron-rich diaminopyridine core and the π-system of the benzyl group, make it a candidate for forming such complexes. nih.gov

Theoretical treatment of these complexes often involves quantum mechanical calculations, such as Density Functional Theory (DFT), to model the electronic structure and predict the nature of the charge transfer. rsc.org The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels of the donor and acceptor molecules are critical in determining the efficiency of charge transfer. rsc.org For this compound, the amino groups significantly raise the HOMO energy, making it a potent electron donor.

When interacting with an electron acceptor, such as a quinone or a nitroaromatic compound, a new, lower-energy absorption band, the charge-transfer band, is expected to appear in the electronic spectrum. The energy of this band can be correlated with the ionization potential of the donor and the electron affinity of the acceptor. Theoretical calculations can predict the geometry of the complex, the extent of charge transfer in the ground and excited states, and the vibrational frequencies of the interacting molecules. rsc.org

| Parameter | This compound (Donor) | Tetracyanoquinodimethane (Acceptor) | CT Complex |

| HOMO Energy (eV) | -5.2 (Calculated) | -7.8 | - |

| LUMO Energy (eV) | -0.8 (Calculated) | -3.4 | - |

| HOMO-LUMO Gap (eV) | 4.4 | 4.4 | - |

| λmax CT Band (nm) | - | - | 550 (Predicted) |

| Binding Energy (kcal/mol) | - | - | -5.8 (Calculated) |

This table presents hypothetical computational data for a charge-transfer complex involving this compound.

Modeling of Host-Guest Inclusion Complexes (e.g., with Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming host-guest inclusion complexes. nih.govacs.org This encapsulation can alter the physicochemical properties of the guest, such as its solubility and stability. youtube.com The benzyloxy group of this compound is a prime candidate for inclusion within the cyclodextrin (B1172386) cavity.

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to study the formation and stability of these inclusion complexes. capes.gov.brchemrxiv.org These methods can predict the most favorable orientation of the guest molecule within the host cavity and calculate the binding free energy of the complex. The formation of an inclusion complex is driven by non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov

For this compound, modeling studies would likely show the benzyl group inserting into the cyclodextrin cavity, while the more polar diaminopyridine moiety remains at the rim, interacting with the hydroxyl groups of the cyclodextrin and the aqueous environment. The stability of the complex would depend on the size of the cyclodextrin cavity, with β-cyclodextrin often being a suitable host for aromatic guests. chemrxiv.org

| Parameter | α-Cyclodextrin Complex | β-Cyclodextrin Complex | γ-Cyclodextrin Complex |

| Binding Free Energy (kcal/mol) | -3.5 (Calculated) | -5.2 (Calculated) | -4.1 (Calculated) |

| Stoichiometry (Host:Guest) | 1:1 | 1:1 | 1:1 |

| Guest Orientation | Partial inclusion of benzyl group | Full inclusion of benzyl group | Partial inclusion of benzyl group |

| Key Interactions | van der Waals, Hydrophobic | van der Waals, Hydrophobic | van der Waals, Hydrophobic |

This table presents hypothetical computational data for the inclusion complexes of this compound with different cyclodextrins.

Advanced Reaction Mechanisms and Chemical Reactivity of 2,3 Diamino 4 Benzyloxypyridine and Analogues

Catalytic Reaction Mechanisms

The presence of nitrogen atoms in the pyridine (B92270) ring and the exocyclic amino groups makes 2,3-diamino-4-benzyloxypyridine and its analogues amenable to various forms of catalysis, which can modulate their reactivity and facilitate transformations.

The fundamental principle of Brønsted and Lewis acid catalysis involves the activation of substrates. Acids activate electrophiles, making them more susceptible to nucleophilic attack. youtube.com In the context of this compound, the nitrogen atoms—specifically the pyridine ring nitrogen and the two amino groups—can act as Lewis bases.

Lewis Acid Catalysis: Lewis acids, typically metal cations, can coordinate to the nitrogen atoms of the pyridine ring or the amino groups. nih.gov This coordination is a key strategy for activating pyridines toward functionalization. core.ac.ukresearchgate.net Coordination to the pyridine nitrogen withdraws electron density from the ring, significantly enhancing its electrophilicity and activating it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net For instance, Lewis acid-catalyzed reactions have been used to transform 2-alkoxypyridines into 2-aminopyridines by facilitating the displacement of the alkoxy group with an amine nucleophile. nih.gov In this compound, the amidine-like structure of the 2-amino-pyridine moiety presents a potential bidentate chelation site for metal-based Lewis acids, which could influence the regioselectivity of subsequent reactions. acs.org

| Catalysis Type | Mechanism of Activation | Effect on this compound | Potential Applications |

|---|---|---|---|

| Brønsted Acid | Protonation of a basic nitrogen site (pyridine or amino group). youtube.com | Increases electrophilicity of the pyridine ring; modulates directing effects of amino groups. | Catalytic nucleophilic substitution, asymmetric protonation. nih.gov |

| Lewis Acid | Coordination of a Lewis acidic center (e.g., metal ion) to a nitrogen atom. nih.govcore.ac.uk | Strongly activates the ring for nucleophilic attack; potential for chelation. researchgate.netacs.org | Facilitating SNAr reactions, conjugate additions. researchgate.netnih.gov |

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Aminopyridine derivatives are important substrates in these reactions.

A key transformation for analogues of this compound is the palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. rsc.org This reaction is used to form C-N bonds by coupling an amine with a halide. For example, the synthesis of N³-substituted-2,3-diaminopyridines can be achieved by the Pd-catalyzed coupling of 3-halo-2-aminopyridines with various primary and secondary amines. acs.orgnih.gov

The general mechanism for this process involves a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 3-bromo-2-aminopyridine), forming a Pd(II) complex. The coordination of the adjacent amino group can potentially influence this step. acs.orgrsc.org

Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton to form the corresponding amide.

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

The choice of ligand for the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands like RuPhos and BrettPhos have proven effective in facilitating these couplings, even with challenging substrates like unprotected aminopyridines. acs.orgnih.gov

| Catalyst System | Substrate Example | Reaction Type | Key Mechanistic Steps |

|---|---|---|---|

| Pd(0) with RuPhos or BrettPhos ligand, LiHMDS base. acs.orgnih.gov | 3-Halo-2-aminopyridine + Primary/Secondary Amine | Buchwald-Hartwig C-N Cross-Coupling | Oxidative Addition, Amine Coordination, Reductive Elimination. rsc.org |

| PdCl₂(PPh₃)₂, CuI | Aryl Halide + Terminal Alkyne | Sonogashira C-C Cross-Coupling | Oxidative Addition, Transmetalation (from Cu-acetylide), Reductive Elimination. |

Reactivity of Amino and Benzyloxy Groups on the Pyridine Ring

The substituents on the pyridine ring profoundly influence its reactivity towards electrophiles and nucleophiles.

Electrophilic Substitution: The two amino groups (-NH₂) and the benzyloxy group (-OCH₂Ph) are all strong activating groups for electrophilic aromatic substitution (EAS). organicchemistrytutor.com They donate electron density to the pyridine ring through resonance, making it more nucleophilic. All three are ortho-, para-directors. youtube.comlibretexts.org

The 2-amino group directs incoming electrophiles to the 3- and 5-positions.

The 3-amino group directs to the 2-, 4-, and 6-positions.

The 4-benzyloxy group directs to the 3- and 5-positions.

The combined effect of these groups creates a highly activated system. The position most activated and sterically accessible is C-5, which receives reinforcing directing effects from both the 2-amino and 4-benzyloxy groups. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to occur predominantly at the C-5 position.

Nucleophilic Substitution: The high electron density provided by the activating amino and benzyloxy groups makes the pyridine ring in this compound inherently resistant to nucleophilic aromatic substitution (SNAr). researchgate.net Such reactions typically require an electron-deficient aromatic ring and a good leaving group. For SNAr to occur on this system, activation by a strong Lewis acid would be necessary to withdraw electron density, or a leaving group would need to be present at an activated position (e.g., C-2 or C-6). core.ac.uknih.gov

Intramolecular proton transfer (IPT) is a fundamental process that can occur in molecules containing both acidic proton donor and basic proton acceptor sites. In this compound, several IPT events are possible, leading to the formation of different tautomers. A proton can transfer from one of the amino groups to the pyridine ring nitrogen or to the nitrogen of the other amino group. Such transfers can be facilitated in the ground state or, more commonly, in the excited state (ESIPT). ESIPT is a process where a molecule, after absorbing light, undergoes a rapid internal proton transfer to form an excited-state tautomer, which can then relax through fluorescence or non-radiative pathways. This phenomenon has been studied in related diaminopyridine systems.

Cyclization and Condensation Reaction Mechanisms

The vicinal (adjacent) arrangement of the amino groups at the C-2 and C-3 positions is a classic structural motif for the synthesis of fused heterocyclic systems. This diamine functionality allows this compound to act as a binucleophile in condensation and cyclization reactions to form fused five- or six-membered rings, most notably imidazo[4,5-b]pyridines.

The general mechanism involves the two amino groups reacting with a reagent containing two electrophilic centers (or a single center that can react twice).

With 1,2-Dicarbonyls (e.g., glyoxal): The two amino groups condense with the two carbonyl groups to form a dihydropyrazine-fused intermediate, which then oxidizes to the aromatic imidazo[4,5-b]pyridine system.

With Carboxylic Acids (or derivatives): In what is known as the Phillips condensation, one amino group attacks the carbonyl carbon of the acid, forming an amide intermediate. Subsequent intramolecular cyclization via attack of the second amino group, followed by dehydration, yields the fused imidazole (B134444) ring. This reaction is often performed at high temperatures or with acid catalysis.

With Isothiocyanates: Reaction with an isothiocyanate leads to a thiourea (B124793) intermediate, which can then cyclize to form a 2-mercapto-imidazo[4,5-b]pyridine derivative.

These cyclization reactions are powerful methods for constructing complex heterocyclic scaffolds from readily available diaminopyridine precursors. The analogous reaction of 2-aminopyridines with various precursors is a well-established route to imidazo[1,2-a]pyridines. acs.org

Mechanistic Studies of Multicomponent Reactions (e.g., Biginelli Reaction)

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Biginelli reaction, a classic example of an MCR, traditionally involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgillinois.edu These reactions are typically catalyzed by Brønsted or Lewis acids. wikipedia.org The general mechanism of the Biginelli reaction has been the subject of several studies and is understood to proceed through a series of bimolecular reactions. wikipedia.org

While specific mechanistic studies on this compound in the Biginelli reaction are not extensively documented in readily available literature, the reactivity of analogous 2,3-diaminopyridine (B105623) derivatives can provide significant insights. The presence of two amino groups on the pyridine ring introduces additional nucleophilic sites, potentially leading to alternative reaction pathways or the formation of more complex fused heterocyclic systems.

Generally, three primary mechanisms have been proposed for the Biginelli reaction. researchgate.net The "iminium mechanism" is the most widely accepted. It proposes that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidine (B8664642) product.

In the context of a 2,3-diaminopyridine derivative like this compound, the vicinal amino groups could potentially participate in the reaction. One of the amino groups could act as the urea component, leading to the formation of a fused pyrido[2,3-d]pyrimidine (B1209978) system. The reaction would likely still proceed through an N-acyliminium-type intermediate, followed by intramolecular cyclization involving the second amino group.

A study on the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids from salicylaldehydes, malononitrile (B47326) dimer, and malonic acid provides a relevant example of a multicomponent reaction involving a diaminopyridine-like precursor. nih.govresearchgate.net Investigation of this reaction mechanism using ¹H-NMR monitoring confirmed the proposed transformation pathway, highlighting the utility of such reactions in generating complex fused pyridine systems. nih.govresearchgate.net

The reaction conditions, including the choice of catalyst and solvent, can significantly influence the reaction pathway and the final product distribution. For instance, the use of primary amine catalysts derived from cinchona alkaloids has been explored for the asymmetric synthesis of DHPMs, operating through a dual activation mechanism. nih.gov

Formation Mechanisms of Fused Heterocyclic Systems

The formation of fused heterocyclic systems from this compound and its analogues is a versatile strategy for the synthesis of novel compounds with potential biological activities. The two adjacent amino groups on the pyridine ring serve as a key functional handle for the construction of an additional fused ring. A variety of synthetic methodologies can be employed, often involving cyclocondensation reactions with bifunctional electrophiles.

One common approach is the construction of a fused pyrimidine (B1678525) ring, leading to pyrido[2,3-d]pyrimidines. This can be achieved by reacting the 2,3-diaminopyridine derivative with various reagents such as β-dicarbonyl compounds, α,β-unsaturated carbonyl compounds, or their equivalents. For example, the reaction of a 2,3-diaminopyridine with a 1,3-dicarbonyl compound would likely proceed through initial condensation of one of the amino groups with a carbonyl group, followed by intramolecular cyclization of the second amino group onto the remaining carbonyl function and subsequent dehydration.

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for instance, can be initiated from preformed pyrimidine or pyridone rings. nih.gov A one-pot microwave-assisted reaction between methyl acrylate, malononitrile, and a guanidine (B92328) derivative has been used to construct the pyrido[2,3-d]pyrimidine scaffold. nih.gov This highlights the potential for this compound to undergo similar transformations.

Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for the synthesis of fused pyridine heterocycles. bohrium.com For example, furo[2,3-b]pyridines can be prepared via palladium-catalyzed cross-coupling of o-iodoacetoxypyridines with alkynes, followed by electrophilic cyclization. bohrium.comias.ac.in While this specific example does not start from a diaminopyridine, it illustrates the utility of modern catalytic methods in constructing fused pyridine systems.

The synthesis of thieno[2,3-b]pyridine (B153569) derivatives, which are structurally related to the potential products from this compound, often involves the Gewald reaction. The subsequent elaboration of these thienopyridines can lead to a variety of fused systems, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.netnih.gov For instance, the reaction of an aminothienopyridine with an isothiocyanate can yield a thiourea derivative, which can then be cyclized under different conditions to afford various fused pyrimidine derivatives. researchgate.netnih.gov

The following table outlines the key reactants and the resulting fused heterocyclic systems that could be anticipated from reactions involving this compound or its analogues.

| Reactant(s) | Fused Heterocyclic System | Reaction Type |

| β-Dicarbonyl Compound | Pyrido[2,3-d]pyrimidine | Cyclocondensation |

| α,β-Unsaturated Carbonyl Compound | Dihydropyrido[2,3-d]pyrimidine | Michael Addition/Cyclization |

| Isothiocyanate | Pyrido[2,3-d]pyrimidine-2-thione | Addition/Cyclization |

| Phosgene or equivalent | Pyrido[2,3-d]pyrimidin-2-one | Cyclocondensation |

These examples underscore the rich chemistry available for the transformation of 2,3-diaminopyridine derivatives into complex fused heterocyclic scaffolds. The specific reaction pathway and the resulting product are highly dependent on the nature of the reaction partner and the employed reaction conditions.

Academic Research Applications in Chemical Biology and Material Science

Role as Versatile Heterocyclic Scaffolds in Synthetic Chemistry

The reactivity of the amino and pyridine (B92270) functionalities, combined with the protective nature of the benzyloxy group, establishes 2,3-Diamino-4-benzyloxypyridine as a foundational element for constructing more complex molecular architectures.

The diamino substitution on the pyridine ring provides ideal reaction sites for the construction of larger, porous structures known as organic frameworks. These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. The pyridine nitrogen and the amino groups can coordinate with metal ions or react with organic linkers to form extended, well-defined networks. The benzyloxy group can be retained to influence the framework's properties or cleaved to allow for further functionalization.

The aromatic and electron-rich nature of this compound makes it a suitable starting material for the synthesis of functional dyes and photoactive materials. The amino groups can be readily diazotized and coupled with other aromatic systems to create azo dyes with tailored absorption and emission properties. Furthermore, the pyridine core can be incorporated into larger conjugated systems, leading to materials with interesting photophysical characteristics for applications in organic electronics and sensor technology.

Application as Ligands in Coordination Chemistry

The presence of multiple nitrogen atoms in this compound makes it an excellent ligand for coordinating with a variety of metal ions.

The two amino groups and the pyridine ring nitrogen can act as donor atoms, allowing the molecule to bind to metal centers in a bidentate or tridentate fashion. This versatility enables the design and synthesis of a wide array of novel metal-ligand complexes with diverse geometries and electronic properties. Researchers can systematically vary the metal ion and the other ligands in the coordination sphere to fine-tune the characteristics of the resulting complex for specific applications.

Coordination complexes derived from this compound have been investigated for their potential catalytic activities. The metal center, held in a specific geometry by the ligand, can act as a Lewis acid or a redox-active site to promote various organic transformations. The ability to modify the ligand structure provides a means to influence the steric and electronic environment around the metal, thereby controlling the selectivity and efficiency of the catalytic process.

Investigation of Molecular Interactions and Mechanisms in vitro for Biological Research

In the context of biological research, this compound serves as a precursor for the synthesis of molecules with potential biological activity. For instance, it is a key intermediate in the preparation of certain 3H-imidazo[4,5-b]pyridine derivatives, which have been explored for their anti-ulcer properties. googleapis.com The synthesis involves the reaction of this compound to form the core imidazole (B134444) ring structure. googleapis.com While the compound itself is not the final active molecule, its role as a starting material is crucial for accessing these more complex, biologically relevant scaffolds for in vitro studies of their molecular interactions and mechanisms of action.

Enzyme Inhibition Mechanism Studies in vitro (e.g., Dihydrofolate Reductase, O⁶-alkylguanine-DNA alkyltransferase, Tyrosinase, Acetylcholinesterase, Urease)

The structural motif of an amino-substituted pyridine or pyrimidine (B1678525) ring is a key feature in the design of various enzyme inhibitors. While research may not always focus specifically on this compound, studies on closely related analogs highlight the potential of this chemical class.

Dihydrofolate Reductase (DHFR): Derivatives of 2,4-diaminopyrimidine (B92962) are well-established inhibitors of DHFR, an essential enzyme in folate metabolism. Research into 2,4-diamino-5-benzylpyrimidines has led to quantitative structure-activity relationships (QSAR) that correlate the inhibitory concentration (IC50) with the physicochemical properties of substituents on the benzyl (B1604629) ring. nih.gov For instance, one study established a QSAR for 23 such compounds acting on bovine liver DHFR, demonstrating the importance of substituent hydrophobicity and electronic effects for inhibitory potency. nih.gov Further investigations on 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines have identified compounds with high potency and selectivity against DHFR from opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are common in AIDS patients. nih.govgoogle.comgoogle.com These studies aim to combine the selectivity of drugs like trimethoprim (B1683648) with the potency of piritrexim. nih.gov

O⁶-alkylguanine-DNA alkyltransferase (AGT): AGT is a crucial DNA repair protein that protects cells from certain alkylating agents. Inactivating AGT can enhance the efficacy of chemotherapeutic drugs. Benzylated pyrimidines and pteridines have been identified as potent inactivators of human AGT. nih.govnih.gov For example, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine was studied as an AGT inactivator, although its effectiveness in vivo was found to be limited compared to the benchmark O⁶-benzylguanine, possibly due to rapid metabolic reduction. nih.gov More promising results were seen with 2-amino-O4-benzylpteridine derivatives, which were as potent or more potent than O⁶-benzylguanine in vitro. nih.gov Notably, O4-benzylfolic acid was found to be approximately 30 times more active than O⁶-benzylguanine against the wild-type enzyme. nih.gov